4-chlorophenyl 1-[1-(methylsulfonyl)-1H-pyrazol-5-yl]ethyl ether
Overview
Description
4-chlorophenyl 1-[1-(methylsulfonyl)-1H-pyrazol-5-yl]ethyl ether is an organic compound that features a chlorophenyl group, a pyrazole ring, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorophenyl 1-[1-(methylsulfonyl)-1H-pyrazol-5-yl]ethyl ether typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the methylsulfonyl group: This step involves the sulfonylation of the pyrazole ring using a sulfonyl chloride in the presence of a base such as triethylamine.
Etherification: The final step involves the reaction of the chlorophenol with the sulfonylated pyrazole under basic conditions to form the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-chlorophenyl 1-[1-(methylsulfonyl)-1H-pyrazol-5-yl]ethyl ether can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to a sulfone.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom on the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the phenyl derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-chlorophenyl 1-[1-(methylsulfonyl)-1H-pyrazol-5-yl]ethyl ether has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: It can be incorporated into polymers or used as a precursor for the synthesis of advanced materials.
Biological Studies: It can be used to study the interactions of pyrazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of 4-chlorophenyl 1-[1-(methylsulfonyl)-1H-pyrazol-5-yl]ethyl ether depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring can act as a bioisostere for other heterocycles, allowing it to engage in hydrogen bonding and π-π interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-chlorophenyl 1-[1-(methylsulfonyl)-1H-pyrazol-3-yl]ethyl ether: Similar structure but with the pyrazole ring substituted at a different position.
4-chlorophenyl 1-[1-(methylsulfonyl)-1H-imidazol-5-yl]ethyl ether: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness
4-chlorophenyl 1-[1-(methylsulfonyl)-1H-pyrazol-5-yl]ethyl ether is unique due to the specific positioning of the substituents on the pyrazole ring, which can influence its reactivity and interactions with biological targets. The presence of the methylsulfonyl group also imparts distinct chemical properties, such as increased polarity and potential for hydrogen bonding.
Properties
IUPAC Name |
5-[1-(4-chlorophenoxy)ethyl]-1-methylsulfonylpyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3S/c1-9(18-11-5-3-10(13)4-6-11)12-7-8-14-15(12)19(2,16)17/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZDGUKQMULAQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1S(=O)(=O)C)OC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001190531 | |
Record name | 5-[1-(4-Chlorophenoxy)ethyl]-1-(methylsulfonyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001190531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321998-04-3 | |
Record name | 5-[1-(4-Chlorophenoxy)ethyl]-1-(methylsulfonyl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321998-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[1-(4-Chlorophenoxy)ethyl]-1-(methylsulfonyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001190531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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